N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride
Overview
Description
“N-(3-chlorophenyl)piperazine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1170255-29-4 . It has a molecular weight of 276.16 . The IUPAC name for this compound is N-(3-chlorophenyl)-1-piperazinecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H
. This indicates the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that piperazine derivatives can participate in a variety of chemical reactions due to the presence of the piperazine ring .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular formula of C11H15Cl2N3O and a molecular weight of 276.16 .Scientific Research Applications
Antimicrobial Properties : Patil et al. (2021) synthesized two series of new piperazine derivatives, including N-(3-chlorophenyl)piperazine-1-carboxamide, and evaluated their antimicrobial activity. The study found that this compound showed good growth inhibition against A. baumannii, suggesting potential antimicrobial applications (Patil et al., 2021).
Synthesis Techniques : Mai (2005) focused on the synthesis of 1-(3-chlorophenyl) piperazine from 3-chloroaniline and bis-(2-chloroethyl) amine hydrochloride, showing the feasibility of producing such compounds through specific chemical reactions (Mai, 2005).
Pharmacological Research : Wei et al. (2016) described a scalable and facile synthetic process for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor investigated for treating central nervous system disorders. This study showcases the pharmaceutical potential of piperazine derivatives (Wei et al., 2016).
Structural and Electronic Properties : Bhat et al. (2018) conducted theoretical and experimental investigations into the structural, electronic, molecular, and biological properties of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride, providing insights into the fundamental characteristics of such compounds (Bhat et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N-(3-chlorophenyl)piperazine-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O.ClH/c12-9-2-1-3-10(8-9)14-11(16)15-6-4-13-5-7-15;/h1-3,8,13H,4-7H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXILOJFETPZDMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)NC2=CC(=CC=C2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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